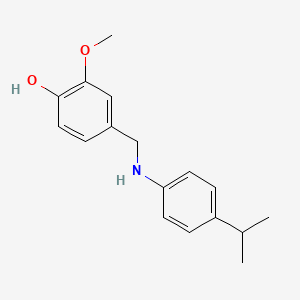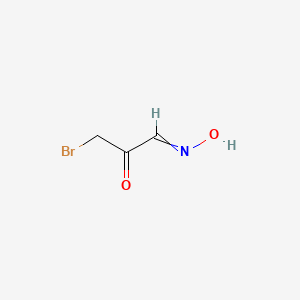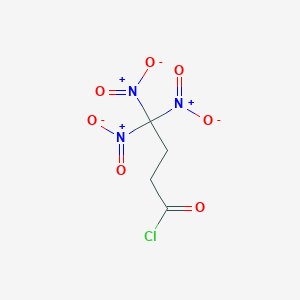
4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate, also known as 4-O-benzyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate, is a research chemical with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol. This compound is used as a building block in various chemical syntheses and has applications in scientific research.
準備方法
The synthesis of 4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate involves the reaction of 3-methylmorpholine-3,4-dicarboxylic acid with methyl and benzyl esters. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: Research involving this compound includes the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the molecular targets being studied .
類似化合物との比較
4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate can be compared with other similar compounds, such as:
3-methylmorpholine-3,4-dicarboxylic acid: This compound is a precursor in the synthesis of this compound.
4-O-benzyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate: This is another name for this compound.
Morpholine derivatives: These compounds share a similar morpholine ring structure and have various applications in research and industry.
This compound stands out due to its specific ester functional groups and its use as a versatile building block in chemical synthesis.
特性
分子式 |
C15H19NO5 |
|---|---|
分子量 |
293.31 g/mol |
IUPAC名 |
4-O-benzyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-15(13(17)19-2)11-20-9-8-16(15)14(18)21-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChIキー |
SKFMWSQBYGXHGG-UHFFFAOYSA-N |
正規SMILES |
CC1(COCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-fluoro-N-methyl-N-[2-(methylamino)ethyl]benzenesulphonamide](/img/structure/B8320119.png)
![phenyl(5a,6,6a,7a-tetrahydro[1]benzoxireno[4,3,2-cd]indol-4(5H)-yl)methanone](/img/structure/B8320123.png)
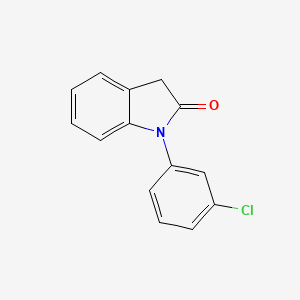



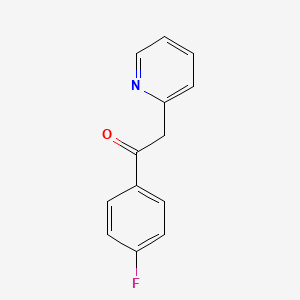
![4-(4-Piperidinyl)thieno[3,2-c]pyridine](/img/structure/B8320163.png)
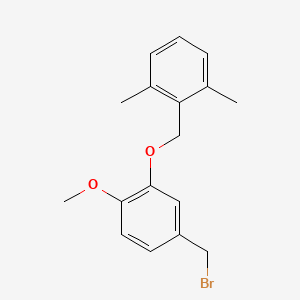
![1-(Chloromethyl)-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B8320178.png)
